N-(3-chlorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c18-13-5-3-6-14(11-13)19-16(21)12-15-7-1-2-9-20(15)25(22,23)17-8-4-10-24-17/h3-6,8,10-11,15H,1-2,7,9,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPCMBSYYLIGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene-2-sulfonyl Group: The thiophene-2-sulfonyl group is introduced via a sulfonylation reaction, typically using thiophene-2-sulfonyl chloride and a base.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction.
Formation of the Final Compound: The final step involves the acylation of the piperidine intermediate with the chlorophenyl group to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chlorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Observations :
- Piperidine vs. Morpholine/Pyridine : The target compound’s piperidine ring with a thiophene sulfonyl group may confer conformational rigidity and enhanced hydrogen-bonding capacity compared to morpholine () or pyridine () derivatives.
- Thiophene Sulfonyl vs. Phthalimido : The thiophene sulfonyl group (target compound) likely improves solubility and electronic effects compared to the phthalimido group in ’s analogs.
Structure-Activity Relationship (SAR) Insights
- Chlorophenyl Group : Present in all analogs (e.g., ), this moiety enhances lipophilicity and membrane permeability, critical for CNS-targeting anticonvulsants or protease inhibitors .
- Heterocyclic Rings : Pyridine () and morpholine () optimize binding to enzymes (e.g., HIS163 in SARS-CoV-2 protease). The thiophene sulfonyl group in the target compound may mimic pyridine’s interactions but with altered electronic properties.
- Sulfonyl vs. Acetyl/Phthalimido : Sulfonyl groups improve metabolic stability and hydrogen-bonding capacity compared to acetyl or phthalimido substituents () .
Physical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
*Note: Data for the target compound are extrapolated from analogs.
Crystallographic and Computational Insights
- Computational Modeling : highlights pyridine-containing acetamides with binding affinities >−22 kcal/mol. The target compound’s thiophene sulfonyl group may achieve comparable affinity via alternative interactions (e.g., sulfur-mediated van der Waals contacts) .
Biological Activity
N-(3-chlorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide, a compound with the CAS number 941956-46-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a chlorophenyl group, a thiophene-2-sulfonyl group, and a piperidin-2-yl acetamide moiety. The synthesis typically involves several steps:
- Formation of the Piperidine Intermediate : Cyclization reactions are employed to synthesize the piperidine ring.
- Introduction of the Thiophene-2-sulfonyl Group : This is achieved through sulfonylation reactions using thiophene derivatives.
- Attachment of the Chlorophenyl Group : Nucleophilic substitution reactions facilitate this step.
- Final Acylation : The piperidine intermediate is acylated to yield the final compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on AChE and BChE:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 0.055 | 0.017 |
| Compound B | 11.55 | 11.07 |
| This compound | TBD | TBD |
The exact IC50 values for this compound remain to be fully elucidated but are expected to be comparable to known inhibitors based on structural similarities.
2. Antimicrobial Activity
Preliminary studies have demonstrated that derivatives of this compound possess antimicrobial properties against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These results suggest potential applications in treating bacterial infections.
3. Pharmacological Properties
The pharmacological behavior of compounds containing the piperidine nucleus, such as this compound, is associated with various therapeutic effects:
- Antibacterial Action : Effective against specific pathogens.
- Enzyme Inhibition : Particularly AChE and urease, which could have implications in treating conditions like Alzheimer's disease and urinary infections.
- Cancer Chemotherapy : Some derivatives show promise in inhibiting tumor growth.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar compounds in various biological assays:
- Shaikh et al. (2020) reported promising lead compounds for anti-Alzheimer agents with strong AChE inhibition .
- Siddiqui et al. (2017) described several synthesized analogs that exhibited moderate to good anti-ChE activity, reinforcing the potential of these compounds in neuropharmacology .
- Aziz-ur-Rehman et al. (2011) detailed the pharmacological behavior related to antibacterial action and enzyme inhibition, suggesting broad therapeutic applications .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks to verify the thiophene-sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons), piperidine ring (δ ~1.5–3.5 ppm for CH₂/CH groups), and acetamide moiety (δ ~2.0–2.3 ppm for CH₃) .
- High-Resolution MS : Confirm the molecular ion ([M+H]⁺) and fragmentation patterns to validate the molecular formula (e.g., C₁₇H₁₈ClN₂O₃S₂) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry, particularly for the piperidine ring .
Advanced Tip : Use X-ray crystallography (via SHELX software ) to resolve ambiguities in stereochemistry or bond connectivity, especially for sulfonyl and piperidine moieties .
What advanced methodologies are recommended for resolving discrepancies in reported biological activities across studies?
Advanced Research Question
- Dose-Response Profiling : Conduct in vitro assays (e.g., enzyme inhibition, receptor binding) across multiple concentrations to establish IC₅₀/EC₅₀ values and compare with literature .
- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., chlorophenyl, thiophene-sulfonyl) to isolate pharmacophoric groups responsible for activity .
- Computational Docking : Use molecular dynamics simulations to predict binding modes with targets (e.g., kinases, GPCRs) and validate via mutagenesis assays .
Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to rule out assay-specific artifacts .
How does the sulfonyl-piperidine-thiophene moiety influence the compound’s interaction with biological targets?
Advanced Research Question
- Sulfonyl Group : Enhances electronegativity and hydrogen-bonding capacity, improving interactions with polar residues in enzyme active sites (e.g., proteases) .
- Piperidine Ring : Provides conformational rigidity, favoring interactions with hydrophobic pockets in targets like ion channels or transporters .
- Thiophene : Acts as a bioisostere for phenyl groups, improving metabolic stability while maintaining π-π stacking interactions .
Experimental Validation : Compare analogues lacking the sulfonyl or thiophene groups in target-binding assays to quantify their contributions .
What strategies reconcile conflicting pharmacokinetic data in different experimental models?
Advanced Research Question
- In Vitro/In Vivo Correlation (IVIVC) : Assess metabolic stability using liver microsomes from multiple species (e.g., human, rat) to identify species-specific metabolism .
- Permeability Assays : Use Caco-2 monolayers or PAMPA to evaluate intestinal absorption and blood-brain barrier penetration, correlating with logP values (~3.5) .
- LC-MS/MS Quantification : Measure plasma/tissue concentrations in animal models to validate bioavailability and half-life discrepancies .
Contradiction Mitigation : Standardize experimental conditions (e.g., dosing regimen, animal strain) and use internal controls to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
